molecular formula C20H23BN2O2 B1375767 1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1350626-27-5

1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1375767
M. Wt: 334.2 g/mol
InChI Key: TXYJAQWDYBJALP-UHFFFAOYSA-N
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Description

“1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic compound. It contains a pyrrolo[2,3-b]pyridine core, which is a heterocyclic compound (a compound that contains atoms of at least two different elements). This core is substituted with a benzyl group and a tetramethyl-[1,3,2]dioxaborolan-2-yl group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The tetramethyl-[1,3,2]dioxaborolan-2-yl group contains a boron atom and is a key part of the molecule’s structure .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is involved in the synthesis and crystal structure analysis of certain compounds. Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, including related compounds. They conducted a three-step substitution reaction to obtain these compounds, confirmed their structures using various spectroscopic methods, and performed crystallographic and conformational analyses. Density functional theory (DFT) was employed to calculate molecular structures, showing consistency with crystal structures determined by X-ray diffraction. This study highlights the role of the compound in synthesizing intermediates for further structural analysis (Huang et al., 2021).

Polymer Synthesis

In the field of polymer science, this compound has applications in synthesizing polymers with specific properties. Welterlich et al. (2012) described the synthesis and characteristic properties of polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in the main chain. These polymers exhibited deep colors and were soluble in common organic solvents. The synthesis involved palladium-catalyzed polycondensation, demonstrating the compound's utility in producing polymers with unique optical properties (Welterlich et al., 2012).

Catalytic Applications

The compound is also relevant in catalytic processes. Huang et al. (2011) explored the catalytic enantioselective borane reduction of benzyl oximes, preparing various amines and their derivatives. The study utilized related compounds in the process, highlighting the compound's importance in catalytic reactions that produce chiral amines, which are significant in various chemical syntheses (Huang et al., 2011).

properties

IUPAC Name

1-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BN2O2/c1-19(2)20(3,4)25-21(24-19)17-14-23(13-15-9-6-5-7-10-15)18-16(17)11-8-12-22-18/h5-12,14H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYJAQWDYBJALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=N3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
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1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
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1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
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1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
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1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
Reactant of Route 6
1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Citations

For This Compound
1
Citations
M Yu, T Teo, Y Yang, M Li, Y Long, S Philip… - European Journal of …, 2021 - Elsevier
CDK8 regulates transcription either by phosphorylation of transcription factors or, as part of a four-subunit kinase module, through a reversible association of the kinase module with the …
Number of citations: 12 www.sciencedirect.com

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